molecular formula C7H17NO5 B1676163 Meglumine CAS No. 6284-40-8

Meglumine

Katalognummer B1676163
CAS-Nummer: 6284-40-8
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: MBBZMMPHUWSWHV-BDVNFPICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Meglumine is a sugar alcohol derived from glucose that contains an amino group modification . It is often used as an excipient in pharmaceuticals and in conjunction with iodinated compounds in contrast media such as diatrizoate meglumine, iothalamate meglumine, and iodipamide meglumine .


Synthesis Analysis

The synthesis of meglumine involves various methods. One approach includes the derivatization of meglumine prior to HPLC analysis, the use of an ion-pairing reagent in the mobile phase, the use of charged surface hybrid stationary phase, and the use of a column designed for carbohydrate separations .


Molecular Structure Analysis

Meglumine has a molecular formula of C7H17NO5 . Its molecular weight is 195.21 g/mol . The InChIKey of meglumine is MBBZMMPHUWSWHV-BDVNFPICSA-N .


Chemical Reactions Analysis

Meglumine is often used in the development of a HPLC method for the determination of meglumine in solid dosage formulations . This involves the use of an anionic pairing reagent in the mobile phase .


Physical And Chemical Properties Analysis

Meglumine is a solid substance that appears as white crystals or powder . It is odorless and has a molar mass of 195.215 g/mol .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Leishmaniasis

  • Application Summary : Meglumine antimoniate, a pentavalent antimonial, has been used for over half a century in the treatment of the parasitic disease leishmaniasis .
  • Results or Outcomes : Despite their long history of use, these drugs exhibit several limitations, including severe side effects, the need for daily parenteral administration, and drug resistance .

2. Treatment of Acute Ischemic Stroke

  • Application Summary : Ginkgolide Meglumine Injection (GMI) has been combined with Butylphthalide for the treatment of Acute Ischemic Stroke (AIS) .
  • Results or Outcomes : The results of a meta-analysis showed that the overall effective rate of the experimental group was significantly higher than that of the control group . In addition, the experimental group showed significant improvement in NIHSS score and ADL score, significant decrease in CRP and TNF-α levels, and improvement in plasma viscosity .

3. Synthesis of Functionalized Dihydropyridines

  • Application Summary : Meglumine has been used as an efficient, biodegradable, and recyclable green catalyst for one-pot synthesis of functionalized dihydropyridines . Dihydropyridine derivatives have attracted considerable attention because of their wide variety of biological activities, including antihypertension, antioxidant, anticancer, and antitumor activity .
  • Methods of Application : A green and efficient one-pot synthesis of functionalized dihydropyridines by four-component reaction of aldehydes, amine, malononitrile, and dimethyl acetylenedicarboxylate in presence of meglumine has been developed .
  • Results or Outcomes : The main advantages of this new methodology are reusability of catalyst, simplicity of the starting materials, short reaction time, one-pot and high yields of products .

4. Enhancement of API Solubility

  • Application Summary : Traditionally applied as counterion in contrast media, meglumine can also be used to enhance Active Pharmaceutical Ingredient (API) solubility, improve API stability, and adjust pH value .
  • Methods of Application : Applications include solid and liquid formulations, such as tablets, injectables, ophthalmics as well as topical dosage forms .
  • Results or Outcomes : The use of meglumine in these applications can lead to improved drug delivery and efficacy .

5. Protection against Metabolic Syndrome and Type II Diabetes

  • Application Summary : Meglumine has shown protective effects against features of metabolic syndrome and type II diabetes . It has been suggested that meglumine can safely protect against several features of metabolic syndrome and diabetes, as well as elicit enhancement in muscle stamina .
  • Results or Outcomes : Normal mice administered 18 mM meglumine orally for six weeks did not display any gastrointestinal or other observable adverse effects, but had a marked effect on enhancing muscle stamina and at longer times in limiting weight gain .

6. Contrast Media in Medical Imaging

  • Application Summary : Traditionally, meglumine has been applied as a counterion in contrast media . Contrast agents are substances used to enhance the contrast of structures or fluids within the body in medical imaging.
  • Results or Outcomes : The use of meglumine in these applications can lead to improved imaging results, aiding in the diagnosis and treatment of medical conditions .

Safety And Hazards

Meglumine may cause an allergic skin reaction. It can cause serious eye damage and is suspected of causing cancer. It can cause damage to organs (digestive system, kidneys) through prolonged or repeated exposure .

Zukünftige Richtungen

There are ongoing studies aiming to understand how antimonials work to treat leishmaniasis infections and how this therapy can be improved . This includes the development of simple synthetic methods for pentavalent antimonials, liposome-based formulations for targeting the Leishmania parasites responsible for visceral leishmaniasis, and cyclodextrin-based formulations to promote the oral delivery of antimony .

Relevant papers on Meglumine include "Meglumine Exerts Protective Effects against Features of Metabolic Syndrome and Type II Diabetes" .

Eigenschaften

IUPAC Name

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBZMMPHUWSWHV-BDVNFPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023244
Record name (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Other Solid
Record name D-Glucitol, 1-deoxy-1-(methylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Meglumine

CAS RN

6284-40-8
Record name N-Methyl-D-glucamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6284-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meglumine [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meglumine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09415
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name meglumine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Glucitol, 1-deoxy-1-(methylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meglumine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEGLUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HG8UB2MUY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meglumine
Reactant of Route 2
Reactant of Route 2
Meglumine
Reactant of Route 3
Reactant of Route 3
Meglumine
Reactant of Route 4
Reactant of Route 4
Meglumine
Reactant of Route 5
Meglumine
Reactant of Route 6
Reactant of Route 6
Meglumine

Citations

For This Compound
72,300
Citations
WL Roberts, WJ McMurray… - Antimicrobial Agents and …, 1998 - Am Soc Microbiol
… meglumine antimonate, which remain poorly understood, despite 50 years of use. Measurement of the antimony content of meglumine … performed with meglumine antimonate solutions …
Number of citations: 158 journals.asm.org
CG MacAllister, SJ Morgan, AT Borne… - Journal of the American …, 1993 - europepmc.org
The relative toxicity of phenylbutazone, flunixin meglumine, and ketoprofen was studied in healthy adult horses. Sixteen horses were randomly assigned to receive 10 ml of physiologic …
Number of citations: 352 europepmc.org
RY Guo, ZM An, LP Mo, ST Yang, HX Liu, SX Wang… - Tetrahedron, 2013 - Elsevier
Meglumine, a bio-based chemical, was demonstrated to be a highly efficient and reusable catalyst for the synthesis of a series of pyranopyrazole derivatives via a one-pot, four-…
Number of citations: 187 www.sciencedirect.com
E de Kerviler, K Maravilla, JF Meder… - Investigative …, 2016 - journals.lww.com
… of gadoterate meglumine in 40 patients. The results of this study showed that gadoterate meglumine had no clinically significant effect on the electrocardiogram parameters. …
Number of citations: 29 journals.lww.com
P Soyer, A Dohan, D Patkar… - Journal of Magnetic …, 2017 - Wiley Online Library
… meglumine is a macrocyclic paramagnetic GBCA with high thermodynamic stability.13 Gadoterate meglumine … .12, 14-17 Gadoterate meglumine was approved in the United States in …
Number of citations: 53 onlinelibrary.wiley.com
SH Carvalho, F Frézard, NP Pereira… - Tropical Medicine & …, 2019 - Wiley Online Library
… Meglumine antimoniate has been available in Brazil since the 1940s, and remains the only … Meglumine antimoniate is presented commercially in the form of an aqueous solution …
Number of citations: 47 onlinelibrary.wiley.com
RX Armijos, MM Weigel, M Calvopiña, M Mancheno… - Acta Tropica, 2004 - Elsevier
The randomized, controlled study compared the therapeutic efficacy and safety of two paromomycin-containing topical preparations with the gold treatment standard, meglumine …
Number of citations: 135 www.sciencedirect.com
M Mohebali, A Fotouhi, B Hooshmand, Z Zarei… - Acta tropica, 2007 - Elsevier
… major in comparison with meglumine antimoniate. Complete … Of 31 patients who received intramuscular meglumine … at least as good as meglumine antimoniate for the treatment of …
Number of citations: 165 www.sciencedirect.com
J Huber, T Arnholdt, E Möstl, CC Gelfert… - Journal of Dairy Science, 2013 - Elsevier
… This study tested 3 different treatment regimens [flunixin meglumine/placebo (FP), flunixin meglumine/flunixin meglumine (FF), and placebo/placebo (PP); Table 1]. A fourth group of not …
Number of citations: 75 www.sciencedirect.com
GA Romero, MV Guerra, MG Paes… - The American journal of …, 2001 - academia.edu
We conducted a quasi-experimental study to compare the response to meglumine antimoniate in patients with localized cutaneous leishmaniasis from two endemic areas of Brazil that …
Number of citations: 262 www.academia.edu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.